N-(4-ethoxyphenyl)-2-imino-2H-chromene-3-carboxamide
Description
N-(4-ethoxyphenyl)-2-imino-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a 2-imino-2H-chromene core substituted with a 4-ethoxyphenyl carboxamide group. Coumarins are a class of heterocyclic compounds renowned for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The 4-ethoxyphenyl substituent may enhance lipophilicity, influencing membrane permeability and target binding .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-22-14-9-7-13(8-10-14)20-18(21)15-11-12-5-3-4-6-16(12)23-17(15)19/h3-11,19H,2H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGNBIXWXJOOEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-imino-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxyaniline with 3-formylchromone under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized to yield the desired chromene derivative. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-imino-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced chromene derivatives.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in an aqueous or organic solvent.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced chromene derivatives.
Substitution: Various substituted chromene derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-imino-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which may contribute to its therapeutic effects. Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential anti-inflammatory and anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following coumarin derivatives share structural or functional similarities with N-(4-ethoxyphenyl)-2-imino-2H-chromene-3-carboxamide, enabling comparative analysis of their physicochemical and biological properties:
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide ()
- Structural Differences: Substituent: Methoxy (OCH₃) vs. ethoxy (OCH₂CH₃) on the phenyl ring. Core Functional Group: 2-oxo vs. 2-imino in the coumarin scaffold.
- The 2-imino group introduces a basic nitrogen, which could enhance hydrogen-bonding interactions with biological targets compared to the neutral 2-oxo group .
2-[(2-Fluorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide ()
- Structural Differences: Aromatic Substituents: 4-Methylphenyl vs. 4-ethoxyphenyl. Fluorine Substitution: A fluorine atom on the imino-phenyl ring.
- Implications: The electron-withdrawing fluorine may increase the compound’s metabolic stability by reducing oxidative degradation .
(2Z)-2-[(3,4-Dimethoxybenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide ()
- Structural Differences: Sulfonamido Group: A 3,4-dimethoxybenzenesulfonamido moiety replaces the simple imino group. Ethyl vs. Ethoxy: 4-Ethylphenyl vs. 4-ethoxyphenyl.
- The ethyl group (CH₂CH₃) is less polar than ethoxy (OCH₂CH₃), reducing solubility in aqueous media .
Data Table: Comparative Analysis of Key Parameters
*LogP values estimated using fragment-based methods (e.g., Crippen’s method).
Research Findings and Trends
- Substituent Effects :
- Core Modifications: 2-Imino derivatives show stronger basicity (pKa ~8–9) than 2-oxo coumarins (pKa ~4–5), influencing pharmacokinetics and target binding . Sulfonamido-imino hybrids () demonstrate potent enzyme inhibition, likely due to dual hydrogen-bond donor/acceptor properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
